PRMT5 Inhibition Potency Advantage
In biochemical assays for protein arginine N‑methyltransferase 5 (PRMT5), 2‑(methylsulfinyl)pyrimidin-5-ol exhibited an IC50 of 2.80 μM, whereas a close structural analog (BindingDB entry BDBM50089221) showed an IC50 greater than 50 μM under comparable conditions [1]. This represents an at least 18‑fold improvement in inhibitory potency for the sulfinyl‑containing compound.
| Evidence Dimension | PRMT5 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2.80 μM (2.80E+3 nM) |
| Comparator Or Baseline | Related pyrimidine analog (BDBM50089221): IC50 > 50 μM (>5.00E+4 nM) |
| Quantified Difference | ≥ 18‑fold lower IC50 (more potent) |
| Conditions | Inhibition of recombinant human N‑terminal FLAG‑tagged PRMT5 / human N‑terminal His‑tagged MEP50 complex expressed in HEK293 cells [1]. |
Why This Matters
For researchers targeting PRMT5 in oncology or epigenetics, this compound provides a measurable potency advantage over a close analog, enabling more efficient inhibition at lower concentrations.
- [1] BindingDB. BDBM50271661 (CHEMBL4128989): IC50 = 2.80E+3 nM for PRMT5 inhibition; BDBM50089221 (CHEMBL3577854): IC50 > 5.00E+4 nM for PRMT5 inhibition. View Source
